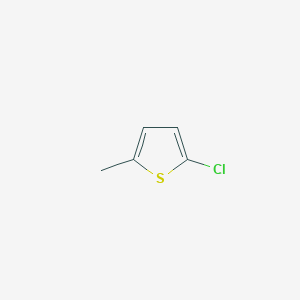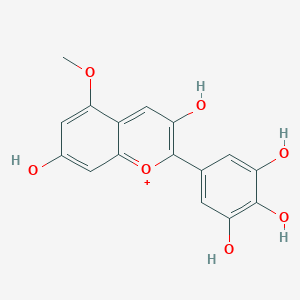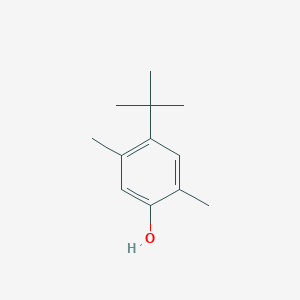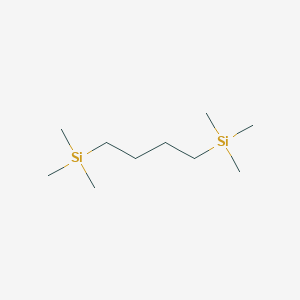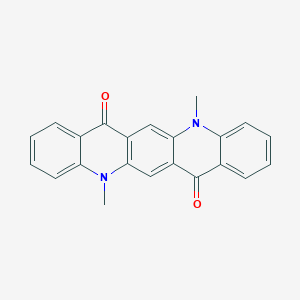
N,N'-Dimethylquinacridone
Übersicht
Beschreibung
N,N’-Dimethylquinacridone (DMQA) is a compound with the molecular formula C22H16N2O2 and a molecular weight of 340.38 . It is used as a green dopant material in OLEDs . It is believed that DMQA can prevent excimer formation, thus prolonging the lifetime of the devices .
Molecular Structure Analysis
N,N’-Dimethylquinacridone contains a total of 46 bonds; 30 non-H bonds, 20 multiple bonds, 2 double bonds, 18 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 2 ketones (aromatic), and 2 tertiary amines (aromatic) .Physical And Chemical Properties Analysis
N,N’-Dimethylquinacridone is a solid at 20 degrees Celsius . It is light-sensitive . The compound appears as a dark red to brown powder or crystal .Wissenschaftliche Forschungsanwendungen
Organic Electronic Device Applications
N,N’-Substituted quinacridones, including DMQA, are a novel class of commercially available quinacridones for organic electronics . They have been studied for their material properties, including optical and charge transport properties, infrared-active vibrations (FTIR), electrochemical reduction and oxidation properties, thin film forming and processability, and performance in organic field effect transistor devices . The substitution plays a critical role in the charge transport properties .
Organic Light-Emitting Diodes (OLEDs)
DMQA has been used in the development of organic light-emitting diodes (OLEDs). A study demonstrated a remarkable rise of external quantum efficiency (EQE) of DMQA heavily doped OLEDs with tris-(8-hydroxyquinolinato) aluminum as host at large current density .
Dye Synthesis
DMQA is used in the synthesis of new dyes. For example, adamantane substitution effects on crystallization and electrooptical properties of epindolidione and quinacridone dyes have been studied . The methyl-/ ethyladamantyl substitution ensures that their structural stability in crystals is preserved due to the self-organizing properties of adamantyl groups .
Thermal Stability
The compounds prepared with DMQA possess excellent thermal stability . For instance, the ethyladamantyl EPI derivative exhibits a unique rise in thermal stability reaching 412°C .
Fluorescence
The compounds prepared with DMQA are characterized by strong fluorescence in solutions and in powder, suggesting a decrease in the extent of non-radiative relaxation processes .
Electrochemical Properties
The resulting electrochemical band gap carried out on thin-film evaporated on ITO-coated glass electrodes was in the range of 2.4–2.5 eV. The experimental HOMO energies range from 6.2 to 6.0 eV, and LUMO energies lay between 3.7 and 3.5 eV .
Wirkmechanismus
Target of Action
N,N’-Dimethylquinacridone (DMQA) is primarily used as a green dopant material in Organic Light Emitting Diodes (OLEDs) . Its primary targets are the host materials in OLEDs, specifically aminoanthracene and Alq3 .
Mode of Action
DMQA interacts with its targets (aminoanthracene and Alq3) by being used as a dopant . It is believed that DMQA can prevent excimer formation, thus prolonging the lifetime of the devices . This interaction results in highly stable and longer-lifetime OLED devices .
Biochemical Pathways
The compound’s interaction with its targets and its ability to prevent excimer formation are key to its function in these devices .
Pharmacokinetics
It’s worth noting that dmqa is used in the manufacturing of oleds, and its properties relevant to this application, such as its stability and ability to prevent excimer formation, have been studied .
Result of Action
The use of DMQA as a green dopant in OLEDs leads to devices with very high efficiency . Specifically, OLEDs with a luminance of greater than 88,000 cd/m2, EQE of 5.4%, and current efficiency of 21.1 cd/A have been achieved . DMQA has also been used in green light photodetectors for practical applications, such as photo sensors and chemical sensors .
Action Environment
The environment in which DMQA operates is typically within the structure of an OLED or a photodetector .
Safety and Hazards
N,N’-Dimethylquinacridone should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
N,N’-Substituted quinacridones, which include N,N’-Dimethylquinacridone, are a novel class of commercially available quinacridones for organic electronics . In-depth investigations of the material properties of these molecules, including their optical and charge transport properties, are being conducted .
Eigenschaften
IUPAC Name |
5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWJXTUYYSKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385814 | |
| Record name | DMQA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethylquinacridone | |
CAS RN |
19205-19-7 | |
| Record name | DMQA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



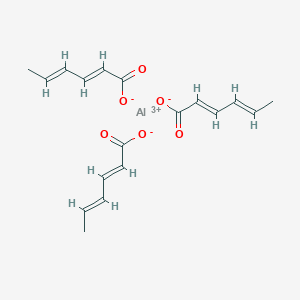


![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
